HPK1 antagonist-1
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Overview
Description
HPK1 antagonist-1 is a small molecule inhibitor targeting Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase involved in the negative regulation of immune cell signaling. HPK1 plays a crucial role in modulating T-cell and B-cell receptor signaling, making it a promising target for cancer immunotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HPK1 antagonist-1 typically involves structure-based virtual screening and kinase inhibition assays to identify potent inhibitors. One such compound, identified through Glide docking-based virtual screening, demonstrated an IC50 value of 2.93 ± 0.09 μM . The synthetic route involves multiple steps, including the formation of key intermediates and final coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes scaling up the reaction conditions, ensuring the purity of intermediates, and employing efficient purification techniques to obtain the final product. The process may also involve the use of advanced technologies such as continuous flow reactors to enhance yield and reduce production time .
Chemical Reactions Analysis
Types of Reactions
HPK1 antagonist-1 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives of this compound .
Scientific Research Applications
HPK1 antagonist-1 has several scientific research applications, including:
Cancer Immunotherapy: Enhances T-cell and B-cell activation, leading to improved anti-tumor immune responses
Immunomodulation: Modulates immune cell signaling, making it a potential therapeutic agent for autoimmune diseases.
Drug Development: Serves as a lead compound for developing new HPK1 inhibitors with improved efficacy and selectivity
Mechanism of Action
HPK1 antagonist-1 exerts its effects by inhibiting the kinase activity of HPK1, thereby blocking the negative regulation of T-cell and B-cell receptor signaling. This inhibition leads to enhanced activation of immune cells, increased cytokine production, and improved anti-tumor immune responses. The molecular targets and pathways involved include the linker of activated T cells (LAT), adaptor protein Src homology 2 domain containing leukocyte protein of 76 kDa (SLP76), and downstream signaling molecules such as phospholipase Cγ1 and extracellular signal-regulated kinase .
Comparison with Similar Compounds
HPK1 antagonist-1 is unique compared to other similar compounds due to its high selectivity and potency. Similar compounds include:
Compound 49: Exhibits low nanomolar inhibition of HPK1 and enhances T-cell activation and cytokine production.
This compound stands out due to its ability to modulate both T-cell and B-cell signaling, making it a versatile and promising candidate for cancer immunotherapy and other immune-related applications.
Properties
Molecular Formula |
C28H29FN6O2 |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
7-[[6-[(dimethylamino)methyl]-5-(oxan-4-yl)pyridin-2-yl]amino]-4-(7-fluoroimidazo[1,2-a]pyridin-3-yl)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C28H29FN6O2/c1-34(2)16-23-19(17-8-11-37-12-9-17)4-6-25(33-23)32-22-5-3-20(21-14-31-28(36)27(21)22)24-15-30-26-13-18(29)7-10-35(24)26/h3-7,10,13,15,17H,8-9,11-12,14,16H2,1-2H3,(H,31,36)(H,32,33) |
InChI Key |
DRNGJPGUKLOJKE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C=CC(=N1)NC2=C3C(=C(C=C2)C4=CN=C5N4C=CC(=C5)F)CNC3=O)C6CCOCC6 |
Origin of Product |
United States |
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